4-METHYLUMBELLIFERYL ELAIDATE

描述

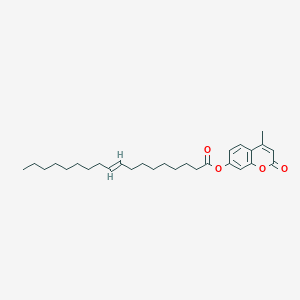

4-METHYLUMBELLIFERYL ELAIDATE is a synthetic compound belonging to the class of organic compounds known as coumarins. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical and cosmetic industries. This compound is characterized by the presence of a benzopyran ring system and an octadecenoate ester group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL ELAIDATE typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with (E)-9-octadecenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

化学反应分析

Enzymatic Hydrolysis by Lipases and Esterases

4-MUE serves as a synthetic substrate for lipases, esterases, and acid lipases due to its fluorescent 4-methylumbelliferone (4-MU) moiety. Hydrolysis of the ester bond releases 4-MU, which emits fluorescence at 450 nm upon excitation at 365 nm, enabling real-time enzyme activity quantification .

Reaction Mechanism:

-

Nucleophilic attack : The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the ester bond, forming a tetrahedral intermediate .

-

Acyl-enzyme intermediate : The elaidate group binds covalently to the enzyme, while 4-MU is released.

-

Hydrolysis : Water cleaves the acyl-enzyme intermediate, regenerating the enzyme and releasing elaidic acid .

Table 1: Enzymatic Hydrolysis Parameters

Acid- and Base-Catalyzed Hydrolysis

Non-enzymatic hydrolysis of 4-MUE occurs under acidic or alkaline conditions, though rates are significantly slower compared to enzymatic reactions.

Key Findings:

-

Acidic hydrolysis (pH < 3): Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This reaction is negligible at physiological pH .

-

Alkaline hydrolysis (pH > 9): Hydroxide ions directly attack the ester bond, forming elaidic acid and 4-MU. The reaction follows second-order kinetics .

Table 2: Hydrolysis Rates Under Different Conditions

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| Enzymatic (lipase) | 0.15–0.25 | 3–5 minutes |

| Alkaline (pH 10) | 1.2 × 10⁻⁴ | ~96 minutes |

| Acidic (pH 2) | 3.0 × 10⁻⁶ | ~64 hours |

Transesterification Reactions

4-MUE participates in transesterification with alcohols or other esters in the presence of lipases, enabling the synthesis of modified lipid derivatives .

Example Reaction:

Oxidation and Stability

科学研究应用

Antimicrobial and Antioxidant Properties

Research indicates that 4-Methylumbelliferyl Elaidate exhibits potential antimicrobial and antioxidant activities. It has been evaluated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. The compound's antioxidant properties also suggest potential applications in preventing oxidative stress-related diseases.

Therapeutic Effects

The compound has been investigated for its therapeutic effects, particularly in the context of inflammation and cancer. Its mechanism of action involves the inhibition of hyaluronan (HA) synthesis, which is crucial in several pathological conditions. Studies have shown that inhibiting HA can lead to reduced inflammation and improved outcomes in models of autoimmune diseases and cancer .

Osteosarcoma Model

In a study focusing on osteosarcoma, treatment with this compound resulted in decreased cell migration and invasion due to HA inhibition. This suggests its potential utility in treating aggressive cancers characterized by high HA production.

Autoimmune Disease Models

Research involving models of autoimmune diseases such as multiple sclerosis demonstrated that treatment with this compound was associated with reduced inflammation and improved clinical outcomes. The compound's ability to decrease HA-mediated immune dysregulation may play a significant role in these benefits.

Data Tables

| Application | Description | Evidence |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | In vitro studies showing inhibition of bacterial growth |

| Antioxidant Activity | Potential to reduce oxidative stress | Assays demonstrating reduced reactive oxygen species |

| Cancer Therapeutics | Inhibits HA synthesis; reduces tumor size | Animal studies indicating decreased tumor growth |

| Autoimmune Treatment | Reduces inflammation in autoimmune models | Clinical outcomes improved in multiple sclerosis models |

Pharmacokinetics

Upon administration, this compound is metabolized into 4-methylumbelliferyl glucuronide (4-MUG), which retains bioactivity. This metabolic pathway is essential for understanding the compound's efficacy and potential therapeutic applications.

作用机制

The mechanism of action of 4-METHYLUMBELLIFERYL ELAIDATE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, leading to potential therapeutic effects. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

相似化合物的比较

Similar Compounds

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate

Uniqueness

4-METHYLUMBELLIFERYL ELAIDATE is unique due to the presence of the (E)-9-octadecenoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and potentially improving its bioavailability in biological systems.

生物活性

4-Methylumbelliferyl elaidate is a synthetic compound derived from 4-methylumbelliferone (4-MU) and elaidic acid, which has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

This compound is characterized by its fluorogenic properties, which make it useful in various biochemical assays. The compound exhibits a structure that allows it to act as a substrate for certain enzymes, leading to the release of fluorescent 4-methylumbelliferone upon hydrolysis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Substrate : The compound serves as a substrate for lipases and other hydrolases, facilitating the study of enzyme kinetics and activity in various biological contexts .

- Inhibition of Hyaluronan Production : Similar to its parent compound 4-MU, this compound may inhibit the synthesis of hyaluronan (HA), a glycosaminoglycan involved in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .

In Vitro Studies

Research indicates that this compound effectively inhibits HA production in cultured cell lines. The compound's mechanism involves competition with UDP-glucuronic acid for binding to UDP-glucuronosyltransferase enzymes, which are crucial for HA synthesis. This competitive inhibition has been demonstrated across various cell types, including fibroblasts and cancer cells .

In Vivo Studies

In animal models, treatment with this compound has shown promising results in reducing tumor size and metastatic spread. For instance, studies have reported that administration of 4-MU derivatives leads to significant decreases in HA levels within tumor microenvironments, correlating with improved survival rates in mice bearing tumors .

Case Studies

- Osteosarcoma Model : A study examined the effects of 4-MU on osteosarcoma cells, revealing that HA inhibition led to decreased cell migration and invasion. This suggests that this compound could be beneficial in treating aggressive cancers characterized by high HA production .

- Autoimmune Disease Models : In models of autoimmune diseases such as multiple sclerosis, treatment with compounds like 4-MU has been associated with reduced inflammation and improved clinical outcomes, potentially due to decreased HA-mediated immune dysregulation .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236446 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69003-01-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69003-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-methylumbelliferyl oleate particularly useful for studying lysosomal acid lipase (LAL)?

A1: 4-Methylumbelliferyl oleate serves as a sensitive probe for LAL activity. Upon cleavage by LAL, the non-fluorescent 4-MUO releases a fluorescent 4-methylumbelliferone molecule. This change allows for easy quantification of LAL activity. This method was employed to characterize LAL deficiency in rats, an animal model for the human lipid storage disease, Wolman's disease. []

Q2: The research mentions that LAL activity is found in various cell types. Which cells exhibit high LAL activity and why is this significant?

A2: Research indicates that lymphocytes and monocytes exhibit high levels of LAL activity, while polymorphonuclear leukocytes do not. [] This finding suggests a potential role of LAL in the lipid metabolism and functional regulation of specific immune cell populations.

Q3: How is 4-methylumbelliferyl oleate used to understand the localization of acid lipase-esterase in the brain?

A3: Researchers utilized 4-methylumbelliferyl oleate to pinpoint the location of an acid lipase-esterase within the brain. [] By examining the fluorescence after substrate cleavage, they found the enzyme to be highly concentrated in oligodendrocytes, the cells responsible for myelin production. This finding is significant as this enzymatic activity is reduced in multiple sclerosis plaques, highlighting a potential area for further research.

Q4: Beyond its use in studying LAL, are there other applications of 4-methylumbelliferyl oleate in research?

A4: Yes, 4-methylumbelliferyl oleate serves as a valuable tool in characterizing other enzymes besides LAL. For instance, it was used to investigate the biochemical properties and genetic inheritance pattern of Esterase-18 (ES-18) in mice. [] This research demonstrated that ES-18, an enzyme linked to chromosome 19, effectively hydrolyzes 4-methylumbelliferyl oleate.

Q5: What can be learned about disease mechanisms using 4-methylumbelliferyl oleate in research models?

A5: In a study exploring Craniocervical myelopathy associated with Haemophilus influenzae meningitis, researchers examined muscle biopsies from a patient exhibiting hypotonia and muscle weakness. [] While 4-methylumbelliferyl oleate wasn't directly used in the biopsy analysis, the study did find decreased activity of another enzyme involved in lipid metabolism, acid sphingomyelinase, using a similar substrate. This case highlights how investigating enzyme activities, potentially with substrates like 4-methylumbelliferyl oleate, can offer valuable insights into the mechanisms of various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。